2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Overview
Description
“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NOS . It is used in various chemical reactions and has several properties that make it interesting for research and development .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a trifluoromethoxy group and a chlorine atom .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with ethyl (N-arylhydrazono)-chloroacetates in the presence of triethylamine to produce specific products .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 253.63 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a flash point of 105.5±25.9 °C . The compound has a molar refractivity of 52.6±0.3 cm3, a polar surface area of 50 Å2, and a logP of 4.36 .
Scientific Research Applications
Synthesis and Pharmacological Evaluation : A study by Bannimath et al. (2010) involved synthesizing compounds from 2-(5-amino-oxazol/thiazol-2-amino)-benzothiazole, indicating its use in creating new pharmacological agents (Bannimath, Sambireddy, Purohit, & Pujar, 2010).
Catalytic Reduction and Antioxidant Studies : Ayodhya and Veerabhadram (2019) reported the use of benzo[d]thiazol derivatives in the fabrication of CuO nanoparticles, which showed significant catalytic conversion in the reduction of 4-Nitrophenol and possessed antioxidant properties (Ayodhya & Veerabhadram, 2019).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) used N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, showing its utility in complex chemical syntheses (Janardhan, Srinivas, Rajitha, & Péter, 2014).
DNA-Binding and Antimicrobial Investigation : Rambabu et al. (2021) explored the DNA-binding and antimicrobial properties of mononuclear Cu(II) Schiff base complexes originating from benzo[d]thiazol, suggesting its application in biochemistry and molecular biology (Rambabu, Daravath, Shankar, & Shivaraj, 2021).
Ethylene Polymerization : Jia and Jin (2009) used benzo[d]thiazol-2-yl phenol derivatives in the synthesis of titanium and zirconium complexes, which were effective catalysts for ethylene polymerization, indicating its use in material science (Jia & Jin, 2009).
Synthesis and Characterization of Benzothiazole Derivatives : Inkaya (2018) conducted studies on the benzo[d]thiazole derivative, providing insights into its molecular geometry and thermodynamic behavior, which is vital for chemical engineering applications (Inkaya, 2018).
Safety and Hazards
When handling “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole”, safety precautions should be taken to avoid exposure. If contact with the eyes occurs, they should be flushed with copious amounts of water for at least 15 minutes. If the compound is inhaled, the affected individual should be moved to fresh air. In severe cases or if symptoms persist, medical attention should be sought .
Future Directions
The future research directions for “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” could involve further exploration of its synthesis, chemical reactions, and biological activities. For instance, the compound could be used to synthesize new derivatives with potential anti-oxidant and anti-inflammatory properties .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSYGPSOLZOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434592 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133840-96-7 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research presented in these papers?
A1: The research presented in these papers [, ] focuses on synthesizing new riluzole derivatives and evaluating their potential antinociceptive effects. The researchers successfully synthesized several new compounds and demonstrated their efficacy in reducing pain perception in experimental models.
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